molecular formula C17H20N4O2S B3035073 2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide CAS No. 298686-16-5

2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide

Cat. No.: B3035073
CAS No.: 298686-16-5
M. Wt: 344.4 g/mol
InChI Key: CAWPPSGMRHAEQT-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a dimethylamino moiety at the 3-position and a phenylcarbamothioylamino group attached to the acetamide nitrogen. This structure combines features of aryloxyacetamides and thiourea derivatives, which are known for their diverse pharmacological and coordination properties.

Such structural attributes suggest applications in medicinal chemistry or materials science, though further empirical validation is required.

Properties

IUPAC Name

1-[[2-[3-(dimethylamino)phenoxy]acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-21(2)14-9-6-10-15(11-14)23-12-16(22)19-20-17(24)18-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,22)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWPPSGMRHAEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide typically involves the reaction of 3-(dimethylamino)phenol with chloroacetyl chloride to form 2-chloro-N-(3-(dimethylamino)phenoxy)acetamide. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide with structurally or functionally related acetamides from the literature:

Compound Key Structural Features Reported Properties/Activities References
N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide - Phenoxyacetamide with isopropylphenol and methylphenylamine substituents - Potential intermediate for bioactive molecules; structural analogs show anti-inflammatory activity.
2-Cyano-N-[(methylamino)carbonyl]acetamide - Cyano and methylcarbamoyl groups - Limited toxicological data; used in synthetic pathways for heterocycles.
N-(4-{2-[2-(Methylcarbamothioyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide - Hydrazinecarbothioamide and phenoxyacetamide backbone - Synthesized via isothiocyanate coupling; evaluated for antimicrobial activity.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide - Dichlorophenyl and pyrazole moieties - Structural analog to benzylpenicillin; exhibits hydrogen-bonded dimerization in crystal lattice.
N-[2-(Diethylamino)ethyl]-2-phenylacetamide - Diethylaminoethyl and phenyl groups - Reported as a ligand with coordination versatility; potential CNS activity.

Key Comparative Insights:

Substituent Effects on Bioactivity: The phenylcarbamothioylamino group in the target compound differentiates it from simpler acetamides like 2-cyano-N-[(methylamino)carbonyl]acetamide , offering enhanced thiourea-like reactivity for metal binding or enzyme inhibition.

Synthetic Pathways: The target compound’s synthesis likely parallels methods for N-(4-{2-[2-(methylcarbamothioyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide, where isothiocyanate coupling is employed . However, the dimethylaminophenoxy group may require regioselective protection/deprotection steps.

Crystallography and Stability :

  • Unlike 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide , which forms hydrogen-bonded dimers , the target compound’s thiourea moiety could enable diverse supramolecular interactions, influencing solid-state stability or solubility.

Pharmacological Potential: Analogous compounds like N-[2-(diethylamino)ethyl]-2-phenylacetamide exhibit CNS activity, suggesting that the target compound’s dimethylamino and phenylcarbamothioyl groups may synergize for neuropharmacological applications.

Biological Activity

2-[3-(Dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide, also known by its CAS number 298686-16-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S, with a molecular weight of 344.43 g/mol. The compound features a dimethylamino group and a phenylcarbamothioyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of analgesic and anti-inflammatory effects. The compound's structure suggests it may interact with various biological pathways, making it a candidate for therapeutic development.

The mechanisms through which this compound exerts its effects include:

  • COX-2 Inhibition : Preliminary studies suggest that the compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, the compound could reduce pain and inflammation .
  • Antioxidant Activity : Some derivatives of similar compounds have shown antioxidant properties, which could contribute to their overall therapeutic effects by reducing oxidative stress in cells.

Case Studies

Recent studies have evaluated the biological activity of related compounds and their analogs:

  • Synthesis and Evaluation : A study synthesized various derivatives of phenoxyacetamides and evaluated their analgesic activity in vivo. The results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics .
  • Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to COX-2. These studies suggest favorable interactions that support its potential as an anti-inflammatory agent .

Data Tables

PropertyValue
CAS Number298686-16-5
Molecular FormulaC17H20N4O2S
Molecular Weight344.43 g/mol
Therapeutic PotentialAnalgesic, Anti-inflammatory
Mechanism of ActionCOX-2 Inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide
Reactant of Route 2
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2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide

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